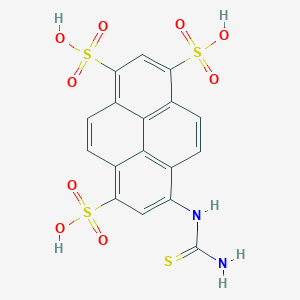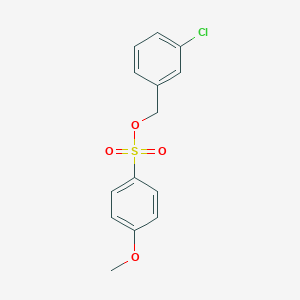![molecular formula C7H12N2OSi B14262173 2-[(Trimethylsilyl)oxy]pyrazine CAS No. 138962-97-7](/img/structure/B14262173.png)
2-[(Trimethylsilyl)oxy]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Trimethylsilyl)oxy]pyrazine is an organic compound that features a pyrazine ring substituted with a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Trimethylsilyl)oxy]pyrazine typically involves the reaction of pyrazine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows: [ \text{Pyrazine} + \text{Trimethylsilyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(Trimethylsilyl)oxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The trimethylsilyl group can be oxidized to form silanols.
Reduction: The pyrazine ring can be reduced under specific conditions.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenation reagents or nucleophiles can be employed.
Major Products:
Oxidation: Formation of silanol derivatives.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of various substituted pyrazine derivatives.
Applications De Recherche Scientifique
2-[(Trimethylsilyl)oxy]pyrazine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of pyrazine derivatives.
Biology: Potential use in the study of biological systems due to its structural similarity to biologically active pyrazine compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(Trimethylsilyl)oxy]pyrazine involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The pyrazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. Specific pathways and targets would depend on the context of its application, such as antimicrobial or anticancer mechanisms.
Comparaison Avec Des Composés Similaires
2-[(Trimethylsilyl)oxy]pyridine: Similar structure but with a pyridine ring.
2-[(Trimethylsilyl)oxy]benzene: Similar structure but with a benzene ring.
Uniqueness: 2-[(Trimethylsilyl)oxy]pyrazine is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties compared to pyridine or benzene derivatives
Propriétés
Numéro CAS |
138962-97-7 |
|---|---|
Formule moléculaire |
C7H12N2OSi |
Poids moléculaire |
168.27 g/mol |
Nom IUPAC |
trimethyl(pyrazin-2-yloxy)silane |
InChI |
InChI=1S/C7H12N2OSi/c1-11(2,3)10-7-6-8-4-5-9-7/h4-6H,1-3H3 |
Clé InChI |
AYRVOEMESAZXHD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=NC=CN=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



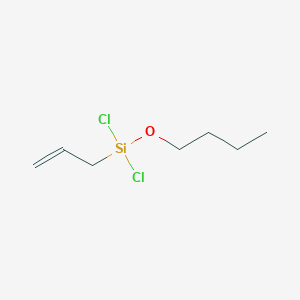

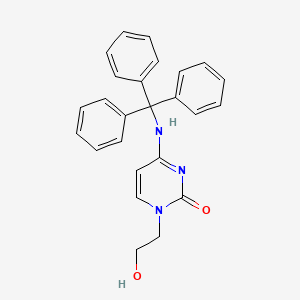
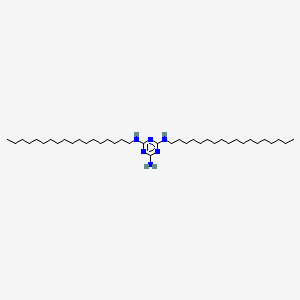
![Octadecyl 4-[(5-hydroxypentyl)amino]-4-oxobutanoate](/img/structure/B14262105.png)
![1H-Pyrrole, 1-[(4-methylphenyl)sulfonyl]-3-phenyl-](/img/structure/B14262109.png)
![1-Chloro-3-[4-(2-methoxyethyl)phenoxy]propan-2-one](/img/structure/B14262111.png)
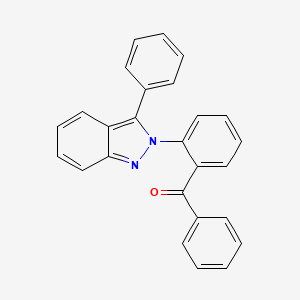

![4-[(2-Aminopropyl)amino]pent-3-en-2-one](/img/structure/B14262140.png)
